molecular formula C6H14O3 B1209766 Hexanetriol CAS No. 25323-24-4

Hexanetriol

Cat. No.: B1209766
CAS No.: 25323-24-4
M. Wt: 134.17 g/mol
InChI Key: TZMQHOJDDMFGQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanetriol can be synthesized through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution. The hydrogenation is typically carried out using Raney nickel as a catalyst under 20 atm hydrogen at 140°C .

Industrial Production Methods: For industrial production, the reaction is performed in acidic alcoholic solutions. The solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. This method yields pure this compound with a yield greater than 95% .

Chemical Reactions Analysis

Types of Reactions: Hexanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using hydrogen in the presence of catalysts like Raney nickel.

    Substitution: this compound can undergo substitution reactions with reagents such as acyl chlorides to form esters.

Major Products:

Scientific Research Applications

Hexanetriol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds.

    Biology: Employed in the preparation of biological buffers and stabilizers.

    Medicine: Utilized in pharmaceutical formulations due to its non-toxic nature.

    Industry: Acts as a plasticizer and solvent in the plastics industry.

Mechanism of Action

Hexanetriol exerts its effects primarily through its hydroxy groups, which can form hydrogen bonds with other molecules. This property makes it an effective stabilizer and plasticizer. The molecular targets and pathways involved include interactions with polar and non-polar components, leading to the formation of stable mixtures or emulsions .

Comparison with Similar Compounds

Hexanetriol’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

hexane-1,1,1-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-3-4-5-6(7,8)9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMQHOJDDMFGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892311
Record name 1,​1,​1-​Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25323-24-4, 856318-28-0
Record name Hexanetriol (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,​1,​1-​Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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